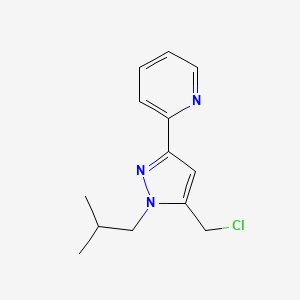
2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
説明
2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
- Ethylene Oligomerization : Metal complexes formed with ligands similar to 2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine have been investigated as catalysts for ethylene oligomerization reactions. These studies have demonstrated the influence of solvent and co-catalyst on product distribution, highlighting the role of these compounds in potentially enhancing the efficiency of ethylene oligomerization processes (Nyamato, Ojwach, & Akerman, 2014).
Structural and Computational Studies
- Crystal Structure and Computational Analysis : Research has also focused on the synthesis, crystal structure, and computational study of pyrazole derivatives. These studies have provided insights into the stability, tautomeric forms, and thermodynamic properties of compounds structurally similar to this compound, aiding in the understanding of their behavior and potential applications in material science (Shen, Huang, Diao, & Lei, 2012).
Corrosion Inhibition
- Steel Corrosion Inhibition : Investigations into the use of pyridine–pyrazole compounds as inhibitors for steel in acidic environments have shown promising results. These studies indicate that compounds within this chemical family can significantly increase the inhibition efficiency, potentially offering a valuable approach to protecting metal surfaces in industrial applications (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Photophysical Properties
- Photoinduced Tautomerization : Research on 2-(1H-pyrazol-5-yl)pyridines and their derivatives has explored their photophysical properties, including photoinduced tautomerization. These studies contribute to a deeper understanding of the excited-state behaviors of such compounds, which could be relevant for designing advanced photonic materials (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Biomedical Applications
- Synthesis and Applications in Biomedicine : Pyrazolo[3,4-b]pyridines, which are structurally related to the compound , have been extensively studied for their synthesis and biomedical applications. These compounds have shown a wide range of biological activities, making them of interest for drug development and other biomedical applications (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
特性
IUPAC Name |
2-[5-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)9-17-11(8-14)7-13(16-17)12-5-3-4-6-15-12/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFFPLTMQXKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


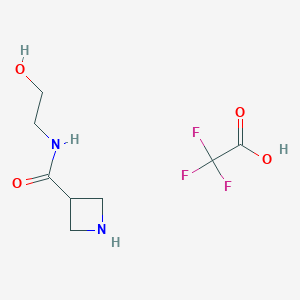
![3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride](/img/structure/B1479477.png)

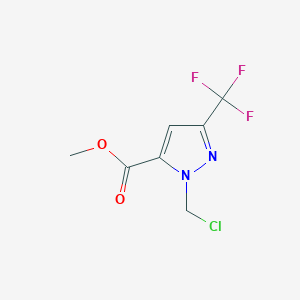
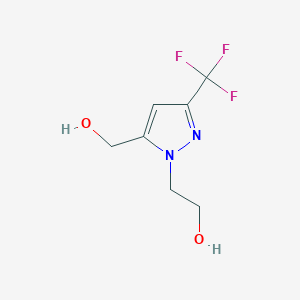

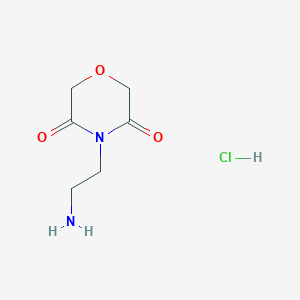

![6-(piperidin-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione dihydrochloride](/img/structure/B1479488.png)
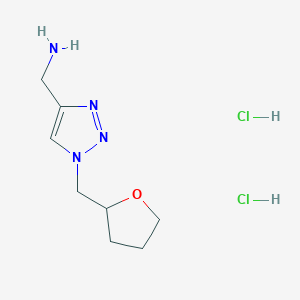
![3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride](/img/structure/B1479493.png)
![3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1479496.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride](/img/structure/B1479499.png)
